2-(Allylamino)-N-(2-chlorobenzyl)benzamide
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Overview
Description
2-(Allylamino)-N-(2-chlorobenzyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allylamino group and a 2-chlorobenzyl group attached to the benzamide core
Preparation Methods
The synthesis of 2-(Allylamino)-N-(2-chlorobenzyl)benzamide typically involves the reaction of 2-chlorobenzylamine with allylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs.
Chemical Reactions Analysis
2-(Allylamino)-N-(2-chlorobenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the allylamino group, using reagents such as halogens or alkylating agents. This can lead to the formation of substituted benzamides.
Scientific Research Applications
2-(Allylamino)-N-(2-chlorobenzyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Allylamino)-N-(2-chlorobenzyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-(Allylamino)-N-(2-chlorobenzyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-chlorobenzyl)benzamide: Lacks the allylamino group, which may result in different chemical and biological properties.
2-(Amino)-N-(2-chlorobenzyl)benzamide: Similar structure but without the allyl group, leading to variations in reactivity and applications.
N-(2-chlorobenzyl)-2-(methylamino)benzamide:
Properties
Molecular Formula |
C17H17ClN2O |
---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(prop-2-enylamino)benzamide |
InChI |
InChI=1S/C17H17ClN2O/c1-2-11-19-16-10-6-4-8-14(16)17(21)20-12-13-7-3-5-9-15(13)18/h2-10,19H,1,11-12H2,(H,20,21) |
InChI Key |
UQQXZNZNNLUFAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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